2-[2-(Diethylamino)ethoxy]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Diethylamino)ethoxy]benzonitrile: is an organic compound with the molecular formula C13H18N2O It is characterized by the presence of a benzonitrile group substituted with a diethylaminoethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Diethylamino)ethoxy]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with benzonitrile and 2-(diethylamino)ethanol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the alcohol, facilitating the nucleophilic substitution reaction.
Procedure: The deprotonated 2-(diethylamino)ethanol reacts with benzonitrile under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can scale up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), converting nitrile groups to amines.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzonitriles.
Scientific Research Applications
Chemistry
In chemistry, 2-[2-(Diethylamino)ethoxy]benzonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of nitrile-containing molecules with biological systems. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its structural features may be exploited to design drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which 2-[2-(Diethylamino)ethoxy]benzonitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The diethylamino group can enhance its binding affinity to certain targets, while the benzonitrile moiety can participate in specific interactions, such as hydrogen bonding or π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Dimethylamino)ethoxy]benzonitrile
- 2-[2-(Diethylamino)ethoxy]benzaldehyde
- 2-[2-(Diethylamino)ethoxy]benzoic acid
Uniqueness
Compared to similar compounds, 2-[2-(Diethylamino)ethoxy]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the diethylamino and benzonitrile groups allows for versatile applications in various fields.
Conclusion
This compound is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool for scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utility in various domains.
Properties
IUPAC Name |
2-[2-(diethylamino)ethoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-3-15(4-2)9-10-16-13-8-6-5-7-12(13)11-14/h5-8H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAWHGPPVVVHPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.